2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Alzheimer's disease Tau aggregation inhibitor Amyloid-beta aggregation inhibitor

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7) is a heterocyclic benzaldehyde building block featuring a 2-methoxy substitution and a pyridin-2-ylmethoxy ether at the 4-position of the benzaldehyde core. With a molecular formula of C₁₄H₁₃NO₃, a molecular weight of 243.26 g/mol, and a calculated LogP of 1.8, this compound serves as a key synthetic intermediate specifically for the clinical-stage Alzheimer's drug candidate PE859 (compound 4), the most advanced dual tau/Aβ aggregation inhibitor derived from the curcumin pharmacophore.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1151539-21-7
Cat. No. B1407715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
CAS1151539-21-7
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O
InChIInChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
InChIKeyJJBZSLAQDWDRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7): A Critical Pyridyl-Benzaldehyde Building Block for CNS-Targeted Drug Discovery


2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7) is a heterocyclic benzaldehyde building block featuring a 2-methoxy substitution and a pyridin-2-ylmethoxy ether at the 4-position of the benzaldehyde core . With a molecular formula of C₁₄H₁₃NO₃, a molecular weight of 243.26 g/mol, and a calculated LogP of 1.8, this compound serves as a key synthetic intermediate specifically for the clinical-stage Alzheimer's drug candidate PE859 (compound 4), the most advanced dual tau/Aβ aggregation inhibitor derived from the curcumin pharmacophore [1]. Its aldehyde functionality enables Knoevenagel condensation for constructing the conjugated enone linker system found in bioactive curcuminoid analogs, while the 2-pyridyl nitrogen provides a critical hydrogen-bond acceptor that is absent in phenyl-only analogs [2].

Why 3-Pyridyl or 4-Pyridyl Regioisomers Cannot Replace 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde in PE859 Synthesis


The pyridyl nitrogen position fundamentally determines the geometry and electronic properties of the final condensation products. The patent literature explicitly discloses 2-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde and 2-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde as distinct chemical entities [1], confirming that these regioisomers are not interchangeable intermediates. The 2-pyridyl isomer uniquely positions the nitrogen atom to participate in intramolecular interactions within the pyrazole-containing final compound PE859, which achieved IC₅₀ values of 0.66 μM (tau aggregation) and 1.2 μM (Aβ aggregation) and was selected over all other regioisomeric series for preclinical development based on its superior combination of in vitro potency and in vivo pharmacokinetic profile [2]. Procurement of the 3-pyridyl or 4-pyridyl analog would produce a different final compound with unvalidated biological activity, directly impacting downstream lead optimization timelines and reproducibility [1].

Quantitative Differentiation Evidence for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde vs. Closest Analogs


PE859-Derived from This Aldehyde Achieves ~4.5-Fold Greater Potency than Curcumin Against Both Tau and Aβ Aggregation

The curcumin derivative PE859, synthesized directly from 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde as the key aldehyde intermediate, demonstrated IC₅₀ values of 0.66 ± 0.13 μM against tau aggregation and 1.2 ± 0.2 μM against Aβ aggregation in thioflavin T fluorescence assays. In the same study, the parent compound curcumin exhibited IC₅₀ values of 3.0 ± 0.4 μM (tau) and 5.4 ± 0.3 μM (Aβ), representing a 4.5-fold potency improvement for tau and 4.5-fold for Aβ [1]. The authors explicitly selected PE859 over other series members for further development because it combined this potent dual inhibitory activity with a pharmacokinetic profile superior to curcumin, including improved oral bioavailability and brain permeability in rodent models [1].

Alzheimer's disease Tau aggregation inhibitor Amyloid-beta aggregation inhibitor

PE859 Demonstrates In Vivo Efficacy in SAMP8 Mouse Model: Target Engagement Confirmed by Reduced Aggregated Tau and Aβ in Brain Tissue

PE859, synthesized from 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, was evaluated in senescence-accelerated mouse prone 8 (SAMP8) mice. Oral administration of PE859 ameliorated cognitive dysfunction and significantly reduced the amount of aggregated Aβ and tau in brain tissue compared to vehicle-treated controls [1]. In a separate in vivo study, a four-week oral administration of PE859 at doses of 20 and 40 mg/kg/day significantly reduced the amount of sarkosyl-insoluble tau in the brain of JNPL3 human tau P301L transgenic mice [2]. This in vivo target engagement and functional efficacy differentiates PE859 (and by extension its key intermediate) from earlier curcumin analogs that showed in vitro activity but lacked sufficient pharmacokinetic properties to demonstrate brain target engagement [1].

Alzheimer's disease In vivo efficacy SAMP8 mouse model Cognitive function

Regioisomeric Specificity: Only the 2-Pyridyl Isomer Enables the PE859 Chemotype; 3-Pyridyl and 4-Pyridyl Analogs Yield Structurally Distinct Final Products

The patent US20140088029A1 explicitly enumerates 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, 2-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde, and 2-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde as separate chemical entities, each used to synthesize distinct final pyrazole compounds [1]. The corresponding final products—3-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole (PE859), along with its 3-pyridyl and 4-pyridyl counterparts—are disclosed as separate compounds with independent biological profiles [1]. The 2-pyridyl nitrogen uniquely positions a hydrogen-bond acceptor ortho to the methylene linker, creating a chelating geometry not available to the 3-pyridyl (meta) or 4-pyridyl (para) isomers [2]. This structural feature is critical for the intramolecular interactions that stabilize the bioactive conformation of PE859 [2].

Regioisomer selectivity Pyridyl isomer Medicinal chemistry Structure-activity relationship

Physicochemical Differentiation: LogP 1.8 and Zero H-Bond Donors Enable CNS Drug-Like Intermediate Properties

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde has a calculated octanol-water partition coefficient (LogP) of 1.8, a molecular weight of 243.26 g/mol, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. This physicochemical profile falls within favorable CNS drug-like space: LogP between 1 and 3 is associated with optimal brain penetration, and zero H-bond donors minimizes P-glycoprotein efflux susceptibility [2]. In comparison, the final product PE859 has a LogP of 5.4 [3], which, while suitable for the final drug, is too lipophilic for an intermediate intended for further functionalization. The aldehyde intermediate's moderate LogP of 1.8 provides sufficient organic solubility for synthetic transformations while retaining aqueous compatibility for workup procedures [1]. The 3-pyridyl and 4-pyridyl regioisomers share identical molecular weight and elemental composition but differ in pKa of the pyridyl nitrogen, which affects reactivity in acid-base extractions and salt formation during synthesis [4].

Physicochemical properties CNS drug discovery LogP Hydrogen bond donors

Synthetic Accessibility: Established One-Step Alkylation with 82% Yield from Commercial 4-Hydroxy-2-methoxybenzaldehyde

The synthesis of 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde proceeds via a single-step O-alkylation of commercially available 4-hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7) with 2-chloromethylpyridine hydrochloride using potassium carbonate in N,N-dimethylformamide at 50 °C for 4 hours [1]. The reported isolated yield is 82% (11.5 g from 8.00 g starting material), and the product is obtained as a pale grey-brown crystalline powder by direct precipitation from water [1]. This compares favorably to the Suzuki-Miyaura cross-coupling approaches required for biaryl-methoxybenzaldehyde analogs, which typically require palladium catalysts, boronic acids, and inert atmosphere conditions [2]. The simple precipitation-based purification eliminates the need for column chromatography at scale, making this intermediate accessible for multi-gram to kilogram synthesis [1].

Synthetic chemistry Building block synthesis Alkylation Reaction yield

PE859 vs. Earlier Curcumin-Derived Leads: Only the 2-Pyridyl-Containing Series Achieved Dual Tau/Aβ Potency with Acceptable Oral PK

The structure-activity relationship campaign described by Okuda et al. systematically evaluated mono-ketone curcumin derivatives (series 1a–1i), central linker-modified analogs (series 2a–2f), combined derivatives (series 3a–3e), and finally pyrazole-containing derivatives including PE859 (compound 4) [1]. Compound 3a achieved the most potent in vitro IC₅₀ values (Aβ: 0.52 μM; tau: 0.23 μM) but was not selected for advancement. PE859 (Aβ: 1.2 μM; tau: 0.66 μM) was specifically chosen because it combined potent dual inhibitory activity with a pharmacokinetic profile superior to curcumin, including reduced glucuronidation and improved oral bioavailability [1]. The 2-pyridylmethoxy substituent on the benzaldehyde-derived portion of PE859 was retained throughout the lead optimization campaign, while other moieties (indole substitution, diketone-to-pyrazole replacement) were varied, indicating that this specific substitution pattern was essential to the pharmacophore [1].

Lead optimization Pharmacokinetics Oral bioavailability Dual inhibitor

Procurement-Driven Application Scenarios for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7)


Synthesis of PE859 and Structure-Activity Relationship Exploration Around the Curcumin-Derived Dual Tau/Aβ Aggregation Inhibitor Chemotype

The primary validated application of this aldehyde intermediate is as the essential building block for PE859 (compound 4) and its structural analogs. The aldehyde undergoes Knoevenagel condensation with acetyl-pyrazole intermediates to construct the conjugated enone linker that bridges the 2-methoxy-4-(pyridin-2-ylmethoxy)phenyl moiety to the indole-containing terminus [1]. PE859 demonstrated IC₅₀ values of 0.66 μM (tau) and 1.2 μM (Aβ) in ThT aggregation assays and achieved in vivo reduction of aggregated tau and Aβ with concomitant cognitive improvement in SAMP8 mice [1][2]. Laboratories synthesizing PE859 for preclinical Alzheimer's research must source this specific regioisomer to ensure chemical identity with the published lead compound. In his context, procurement of 2-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde or 2-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde will not yield PE859 [3]. The compound's LogP of 1.8 and zero H-bond donor count facilitate clean Knoevenagel reactions under basic conditions (piperidine, boron trioxide, ethyl acetate/water) as established in the primary synthetic protocol [1].

Fragment-Based and Structure-Based Drug Discovery Targeting Protein Aggregation Disorders Beyond Alzheimer's Disease

The 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde scaffold provides a modular aldehyde handle for diverse condensation chemistries, enabling rapid library synthesis of pyrazole, isoxazole, and hydrazone derivatives for screening against tauopathies, synucleinopathies, and other protein misfolding diseases [1]. The pyridyl nitrogen offers a metal-chelating site that may engage metalloprotein targets implicated in neurodegeneration. The absence of hydrogen-bond donors (HBD = 0) at the intermediate stage allows medicinal chemists to control the final HBD count of the target molecule, a critical parameter for CNS drug design where HBD ≤ 3 is recommended for adequate brain penetration [4]. This contrasts with phenol-containing benzaldehyde intermediates such as 4-hydroxy-2-methoxybenzaldehyde (HBD = 1), which can introduce undesired hydrogen-bond donor character into final products. The 82% validated synthetic yield and precipitation-based purification make this intermediate cost-effective for parallel library synthesis requiring multi-gram quantities [4].

Calibration Standards and Reference Materials for Bioanalytical Method Development in PE859 Pharmacokinetic Studies

As the direct synthetic precursor to PE859, this aldehyde intermediate is required as a reference standard for impurity profiling, forced degradation studies, and analytical method validation in support of preclinical and potential clinical pharmacokinetic studies of PE859 [2]. Chromatographic methods (HPLC, UPLC-MS/MS) for PE859 quantification in biological matrices must demonstrate resolution from the aldehyde precursor and other synthetic intermediates to meet ICH Q3A/Q3B guidelines for impurity testing [2]. Procurement of certified reference-grade material with documented purity (≥97% as confirmed by NMR, HPLC, and GC by suppliers) ensures traceability and reproducibility across bioanalytical laboratories. The moderate LogP of 1.8 facilitates preparation of stock solutions in acetonitrile or methanol-water mixtures at concentrations suitable for LC-MS/MS calibration curve construction [4].

Chemical Biology Probe Development: Investigating the Role of Pyridyl Nitrogen Position in Target Engagement and Cellular Activity

The availability of three distinct regioisomers (2-pyridyl, 3-pyridyl, and 4-pyridyl benzaldehyde intermediates) [3] enables systematic chemical biology studies to dissect the contribution of pyridyl nitrogen geometry to target binding and cellular activity. By synthesizing matched molecular pairs where only the pyridyl attachment position varies, researchers can generate high-quality structure-activity relationship data that isolates the electronic and steric contributions of the heterocyclic nitrogen. This approach has been validated by Okuda et al., who demonstrated that the 2-pyridyl isomer (leading to PE859) was specifically selected over other regioisomeric series based on integrated potency and pharmacokinetic criteria [1]. Procurement of all three isomers from a single supplier ensures batch-to-batch consistency in comparative studies and eliminates vendor-dependent variability in trace metal content that could confound aggregation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.